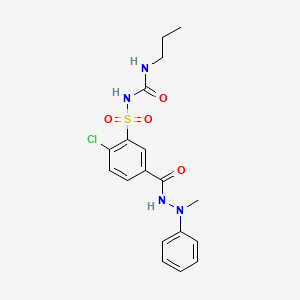
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a propylamino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine typically involves multiple steps. One common approach is to start with the chlorination of a benzene derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The sulfonyl group is then added via a sulfonation reaction, and the final hydrazine derivative is obtained through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Cyclopiazonic Acid: An indole-containing compound with biological activity.
Uniqueness
2-(4-CL-3-((((Propylamino)carbonyl)amino)sulfonyl)BZ)-1-methyl-1-phenylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
763111-26-8 |
|---|---|
Molecular Formula |
C18H21ClN4O4S |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[2-chloro-5-[(N-methylanilino)carbamoyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C18H21ClN4O4S/c1-3-11-20-18(25)22-28(26,27)16-12-13(9-10-15(16)19)17(24)21-23(2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,24)(H2,20,22,25) |
InChI Key |
BVWWYLKJFZGCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NN(C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















